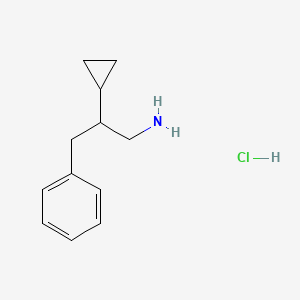

2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride is a compound that falls under the category of aralkylamines, which are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group. These compounds have been studied for their potential in treating various disorders, including major depression, dysthymic disorder, and atypical depression, as well as panic and phobic disorders .

Synthesis Analysis

The synthesis of related analogs to 2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride has been explored in the literature. For instance, 3-Nitro-2-phenylpropan-1-amine and its analogs have been synthesized through the addition of nitrous acid to trifluoroacetylaminomethylstyrenes, followed by reduction of the double bond with sodium borohydride. An alternative method involves the Michael addition of nitroalkane anions to methyl cinnamates, followed by Curtius degradation of the corresponding acids . Although not the exact compound , these methods provide insight into possible synthetic routes that could be adapted for the synthesis of 2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride.

Molecular Structure Analysis

The molecular structure of a related compound, 2-phenylcyclopropan-1-amine hydrochloride, has been elucidated using X-ray analysis. This analysis has helped in understanding the conformation of the molecule and its potential relationship to biological activity, such as analgesic effects . The structure-activity relationship is a crucial aspect of drug design and can provide valuable information for the development of new therapeutic agents.

Chemical Reactions Analysis

The chemical reactivity of phenylcyclopropane derivatives has been the subject of various studies. Investigations into the influence of reactant polarity on cycloaddition reactions, as well as Density Functional Theory studies on the cycloaddition of furan derivatives with masked o-benzoquinones, have been conducted . These studies contribute to a broader understanding of the chemical behavior of cyclopropane-containing compounds, which could be relevant for the reactions of 2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride.

Physical and Chemical Properties Analysis

Aralkylamines like 2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride exhibit a range of physical and chemical properties that are influenced by their molecular structure. The presence of a cyclopropyl group adjacent to an amine can affect the compound's polarity, solubility, and potential for forming hydrogen bonds. Studies on weak hydrogen bridges and the nature and strength of C-H...F-C interactions provide a theoretical framework for understanding these properties . Additionally, the compound's role as a monoamine oxidase inhibitor suggests it has specific interactions with biological molecules, which are critical for its pharmacological effects .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-cyclopropyl-3-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-9-12(11-6-7-11)8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHLDLRVIFBKAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC2=CC=CC=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3019191.png)

![1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3019192.png)

![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)

![Ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B3019203.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3019205.png)

![[4-(4-Bromo-phenyl)-thiazol-2-yl]-cyclohexylidene-acetonitrile](/img/structure/B3019210.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019212.png)